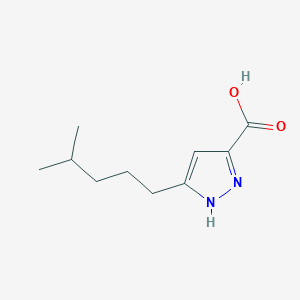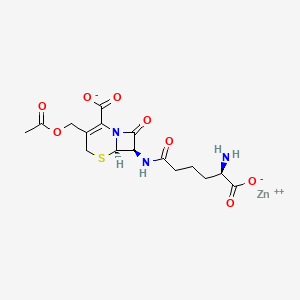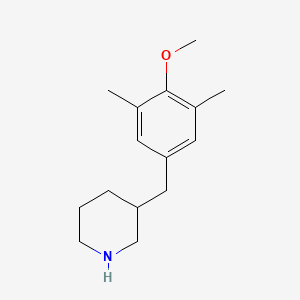
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Descripción general
Descripción
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is a chemical compound with the empirical formula C15H23NO . It has a molecular weight of 233.35 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of the compound isCC1=C(OC)C(C)=CC(CC2CNCCC2)=C1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.
Aplicaciones Científicas De Investigación
1. σ-Receptor Ligand Potency and Selectivity
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine and its derivatives have been studied for their potential as σ-receptor ligands. The presence of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 is advantageous for high σ1-receptor affinity. This finding is significant in the context of developing novel compounds with specific receptor targeting capabilities (Maier & Wünsch, 2002).
2. Inhibitors of Presynaptic Choline Transporter
Another application involves the synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl) benzamides, which includes derivatives of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine, as inhibitors of the presynaptic choline transporter. This research contributes to the understanding of drug-like scaffolds for the potential treatment of neurological conditions (Bollinger et al., 2015).
3. Insecticidal Properties
The compound has also been investigated for its insecticidal properties. Derivatives of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine have been synthesized and tested for insecticidal activity against certain species like Boophilus microplus and Tribolium confusum, providing insights into potential applications in agriculture and pest control (Nair, Mansingh, & Burke, 1986).
4. Potential Dopamine D4 Receptor Antagonist
Research has also been conducted on derivatives of this compound as potential dopamine D4 receptor antagonists, highlighting its relevance in the study of neuropsychiatric disorders and the development of therapeutic agents (Matarrese et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13/h7-8,13,16H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQHEWDOKFKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477562 | |
| Record name | 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |
CAS RN |
779323-34-1 | |
| Record name | 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




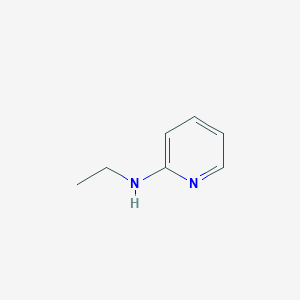
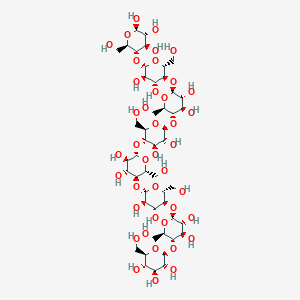



![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)


